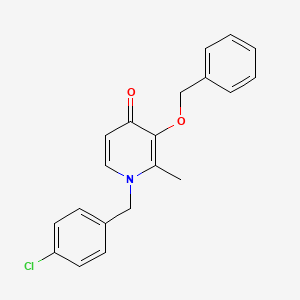
3-(benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone (BCMP) is an organic compound with a variety of applications in the field of medicinal chemistry. BCMP is a versatile compound, with potential for use in a wide range of applications, from medicinal chemistry to drug development. BCMP is an important building block in the synthesis of many pharmaceuticals, as well as in the research and development of new drugs. BCMP is also used in the synthesis of many other compounds, such as dyes, fragrances, and pigments.
Applications De Recherche Scientifique
Alzheimer's Therapy
3-(Benzyloxy)-1-(4-chlorobenzyl)-2-methyl-4(1H)-pyridinone, a derivative of 3-hydroxy-4-pyridinone, has shown potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's. These molecules, designed to sequester, redistribute, or remove metal ions, are attractive due to their multifunctional nature and target specificity. Their framework demonstrates low toxicity, antioxidant properties, and various other functions such as antibacterial and analgesic effects (Scott et al., 2011).
Synthesis and Structural Studies
The compound has been involved in studies exploring the synthesis of functionalized pyridines and their reactions. These studies contribute to understanding the physical and structural properties of 3-hydroxy-4-pyridinone derivatives, which can be essential for developing new pharmaceuticals and materials (Mekheimer et al., 1997), (Nelson et al., 1988).
HIV Treatment
Research has also highlighted its potential in HIV treatment. Pyridinone derivatives, including this compound, have been identified as specific inhibitors of the HIV-1 reverse transcriptase enzyme. These findings are significant in the development of HIV treatments (Goldman et al., 1991).
Pharmaceutical Impurities Identification
The compound has also been studied in the context of identifying impurities in drug substances. Such research is crucial for ensuring the safety and efficacy of pharmaceuticals (Prabhu et al., 1993).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKKUQDLTQXTDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

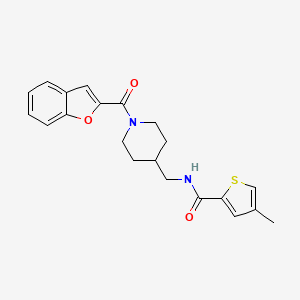
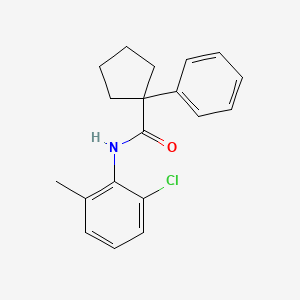
![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)
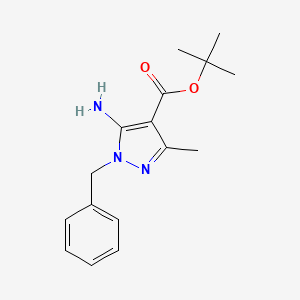
![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)
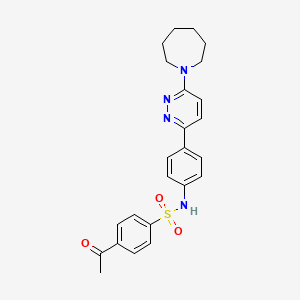
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2380102.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)
![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)